Tacalcitol
CAS No.: 57333-96-7
Cat. No.: VC21352701
Molecular Formula: C27H44O3
Molecular Weight: 416.6 g/mol
Purity: 98% by HPLC; 98% atom D;
* For research use only. Not for human or veterinary use.

CAS No. | 57333-96-7 |
---|---|
Molecular Formula | C27H44O3 |
Molecular Weight | 416.6 g/mol |
IUPAC Name | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Standard InChI | InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/b20-9+,21-10-/t18-,22-,23-,24+,25-,26+,27-/m1/s1 |
Standard InChI Key | BJYLYJCXYAMOFT-RSFVBTMBSA-N |
Isomeric SMILES | C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
SMILES | CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Canonical SMILES | CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Chemical Identity and Structure
Tacalcitol, chemically known as 1,24-dihydroxyvitamin D3, belongs to the class of organic compounds classified as vitamin D derivatives . It features a secosteroid backbone, which is characteristic of the vitamin D family. The compound has a molecular formula of C27H44O3 with an average molecular weight of 416.646 g/mol and a monoisotopic mass of 416.329045277 .
Physical and Chemical Properties
Tacalcitol possesses important structural characteristics that contribute to its pharmacological activity. As a vitamin D analog, it shares structural similarities with the endogenous 1,25-dihydroxyvitamin D3 (calcitriol) but with specific modifications that enhance its therapeutic index for dermatological applications .
Table 1: Physical and Chemical Properties of Tacalcitol
Property | Description |
---|---|
Chemical Name | (1α,24R)-1,24-Dihydroxyvitamin D3 |
Molecular Formula | C27H44O3 |
Molecular Weight | 416.646 g/mol |
Chemical Classification | Vitamin D and derivatives |
Physical Form | Available in ointment or lotion formulations |
Brand Names | Curatoderm, Bonalfa |
Regulatory Status | Listed on WHO Essential Medicines |
Mechanism of Action
The therapeutic effects of tacalcitol in dermatological conditions can be attributed to multiple mechanisms that collectively normalize skin cell growth and modulate inflammatory processes.
Effects on Keratinocyte Proliferation and Differentiation
Tacalcitol exerts significant effects on epidermal keratinocytes, the cells primarily affected in psoriasis. Research indicates that tacalcitol reduces excessive cell turnover in the epidermis by interacting with vitamin D receptors on keratinocytes . On a molecular level, tacalcitol inhibits the expression of messenger RNA for the c-fos and c-myc genes, which code for nuclear DNA-binding proteins implicated in cellular proliferation .
Furthermore, tacalcitol normalizes keratinocyte differentiation by regulating the expression of differentiation markers. Studies have shown that the expression of cytokeratin 16 and involucrin, which are absent in normal skin but increased in psoriatic lesions, exhibits marked reduction after the application of tacalcitol ointment at the concentration of 4 μg/g .
Immunomodulatory Effects
Beyond its direct effects on keratinocytes, tacalcitol exhibits significant immunomodulatory properties that contribute to its therapeutic efficacy. Research has demonstrated that tacalcitol:
-
Downregulates the expression of cutaneous lymphocyte-associated antigen (CLA), a surface glycoprotein expressed on T cells that plays a critical role in skin T-cell infiltration
-
Inhibits the production of interleukin-8 (IL-8) induced by Tumor Necrosis Factor (TNF) by dermal fibroblasts
-
Suppresses the production of IL-8 induced by IL-1 in mononucleate hematic cells
-
Inhibits, in a dose-dependent manner, the production of IL-3 induced by IL-1 by the endothelial cells in the dermal microcirculation
These immunomodulatory effects collectively result in reduced skin inflammation, which has been confirmed in an in vivo delayed-type hypersensitivity mouse model where subcutaneously and intraperitoneally administered tacalcitol downregulated skin infiltration of effector CD4+ T cells .
Clinical Applications
Tacalcitol has been primarily developed for dermatological applications, with its principal indication being the treatment of mild to moderate plaque psoriasis.
Psoriasis Treatment
Psoriasis is a chronic inflammatory skin condition characterized by hyperproliferation of keratinocytes, abnormal differentiation of epidermal cells, and infiltration of inflammatory cells. Tacalcitol effectively addresses these pathological processes through its multiple mechanisms of action .
Clinical practice has established tacalcitol as an effective treatment for plaque psoriasis, typically used as a topical application once daily . It is particularly valuable for managing mild to moderate forms of the condition, with patients experiencing significant improvements in disease severity measures and quality of life .
Other Dermatological Applications
Beyond psoriasis, tacalcitol has demonstrated therapeutic potential in several other dermatological conditions:
The beneficial effects in these conditions likely stem from tacalcitol's ability to normalize keratinocyte proliferation and differentiation while simultaneously modulating inflammatory processes in the skin.
Clinical Efficacy and Dosing
Multiple clinical studies have evaluated the efficacy of tacalcitol in treating plaque psoriasis, establishing both its short-term and long-term benefits.
Short-term Efficacy
A randomized, double-blind comparison study evaluated seven concentrations of tacalcitol (0.25–16 μg/g) against vehicle control and other active treatments (hydrocortisone butyrate 0.1%, betamethasone dipropionate 0.05%, and calcipotriol 50 μg/g) in 50 patients with psoriasis. The study demonstrated that tacalcitol at concentrations of 1 μg/g and above produced a time-dependent improvement in psoriasis that was significantly better than the vehicle control .
The efficacy was concentration-dependent up to a maximum of 4 μg/g. At this optimal concentration, scores for erythema, infiltration, and scaling showed significant improvements over a 24-day treatment period. Mean scores decreased from day 1 to day 24 as follows:
-
Erythema: from 2.64 to 1.94
-
Infiltration: from 2.48 to 1.20
-
Scaling: from 2.29 to 1.26
The mean degree of healing on day 24 was 50%, compared to only 20% in the vehicle control group .
Parameter | Baseline | Month 3 | Month 18 | Statistical Significance |
---|---|---|---|---|
Median PASI | 9.5 | 4.6 | 3.25 | P < 0.0001 |
Median TBI Improvement | - | 30% | 50% | - |
This study demonstrated that tacalcitol maintained its therapeutic response throughout the extended treatment period, highlighting its value for the chronic management of psoriasis .
Optimal Dosing and Administration
The determination of optimal dosing regimens for tacalcitol has been a focus of clinical research to maximize efficacy while maintaining a favorable safety profile.
Concentration and Frequency
Based on concentration-finding studies, tacalcitol at 4 μg/g has been established as the optimal concentration for once-daily application in the treatment of psoriasis . This regimen balances maximal efficacy with tolerability and practical considerations for patient compliance.
The once-daily application represents an advantage over some other topical treatments that require more frequent application, potentially enhancing treatment adherence in the long-term management of chronic conditions .
Application Recommendations
Future Directions
Tacalcitol continues to be investigated for potential expanded applications in dermatology. Its established mechanisms of action in regulating keratinocyte proliferation and modulating immune responses suggest potential utility in other hyperproliferative or inflammatory skin conditions beyond its current indications.
The capacity of tacalcitol to inhibit keratinocyte proliferation while simultaneously encouraging differentiation, combined with its ability to modulate inflammatory mediators and the immune system in the skin, provides a strong rationale for exploring additional therapeutic applications .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume